4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan
Description
Properties
CAS No. |
870119-37-2 |
|---|---|
Molecular Formula |
C42H30O2 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
4-(2-tert-butyl-10-dibenzofuran-4-ylanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C42H30O2/c1-42(2,3)25-22-23-30-35(24-25)39(34-19-11-17-32-27-13-7-9-21-37(27)44-41(32)34)29-15-5-4-14-28(29)38(30)33-18-10-16-31-26-12-6-8-20-36(26)43-40(31)33/h4-24H,1-3H3 |
InChI Key |
SCMMJCPOKIIBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=C4OC6=CC=CC=C56)C7=CC=CC8=C7OC9=CC=CC=C89 |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves constructing the dibenzo[b,d]furan core through sequential aromatic substitutions, heterocycle formation, and cyclization steps, often utilizing aromatic precursors with suitable functional groups.
Stepwise Procedure
Preparation of Precursors:
Aromatic compounds such as anthracene derivatives bearing tert-butyl groups are synthesized via Friedel–Crafts alkylation or directed ortho-lithiation, followed by quenching with tert-butyl halides or related reagents.Formation of Dibenzo[b,d]furan Core:
The core is assembled through oxidative cyclization of phenolic or related precursors. A typical route involves:Oxidative coupling of phenolic intermediates using oxidants such as copper(II) chloride, iron(III) chloride, or hypervalent iodine reagents to form the fused heterocyclic system.
Intramolecular cyclization facilitated by acid or base catalysis under reflux conditions, promoting ring closure to form the dibenzo[b,d]furan framework.
Incorporation of the tert-Butyl Substituent:
The tert-butyl group is introduced either prior to the cyclization via Friedel–Crafts alkylation or post-synthetically through selective substitution reactions on the aromatic ring.
Reaction Conditions & Yields
Heterocycle Formation via Cyclization of Anthracene Derivatives
Method Overview
This strategy employs the direct cyclization of anthracene derivatives bearing suitable functional groups (e.g., phenolic or aldehyde groups) to form the dibenzo[b,d]furan core, followed by functionalization.
Key Reactions
Electrophilic Aromatic Substitution (EAS):
Introduction of oxygen functionalities at specific positions on anthracene to facilitate subsequent ring closure.Intramolecular Cyclization:
Under acidic or basic conditions, the oxygen atom attacks activated carbons, leading to ring closure and formation of the dibenzo[b,d]furan structure.Functionalization with tert-Butyl Groups:
The tert-butyl group can be introduced via Friedel–Crafts alkylation on the anthracene core either before or after heterocycle formation.
Reaction Parameters & Yields
Direct Synthesis via Condensation and Cyclization of Anthracene Derivatives
Method Overview
A more streamlined approach involves the condensation of suitably functionalized anthracene derivatives with benzo[b,d]furan precursors, followed by cyclization to form the target compound.
Reaction Pathway
Step 1:
Condensation of anthracene derivatives bearing reactive groups (e.g., aldehyde or ketone) with benzo[b,d]furan precursors under acid or base catalysis.Step 2:
Cyclization facilitated by heating or microwave irradiation to produce the fused heterocyclic system.Step 3:
Post-synthetic modifications, such as alkylation with tert-butyl groups, to enhance lipophilicity and stability.
Reaction Conditions & Yields
| Step | Reagents & Conditions | Typical Yield | References |
|---|---|---|---|
| Condensation | Acidic catalysts (e.g., p-toluenesulfonic acid) | 65–80% | , |
| Cyclization | Microwave or thermal heating | 60–75% | , |
Advanced Synthetic Strategies and Optimization
Recent research emphasizes environmentally friendly and scalable methods, including:
Use of Green Oxidants:
Hypervalent iodine reagents or oxygen under catalysis to reduce toxic waste.Microwave-Assisted Cyclization:
Significantly reduces reaction times and improves yields.Catalyst Development:
Employing recyclable catalysts such as supported metal nanoparticles to facilitate heterocycle formation with high efficiency.
Summary of Key Data and Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as an emitter material, where it absorbs energy and re-emits it as light. The molecular structure allows for efficient energy transfer and high fluorescence quantum yields .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Rigidity vs. Flexibility: ADB and H2ABEDB use carboxylic acid linkers for MOF construction, enabling strong coordination bonds with metals.
- Electronic Effects : The tert-butyl group in the target compound reduces intermolecular π-π stacking, improving solubility and film-forming properties compared to unsubstituted anthracene derivatives like ADB .
Photophysical Properties
Key Observations :
- However, the absence of carboxylic acid groups limits its utility in MOF synthesis .
Biological Activity
4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan is a synthetic organic compound with the molecular formula C42H30O2 and a molecular weight of 618.69 g/mol. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Chemical Structure
The compound features a complex structure characterized by two dibenzo[b,d]furan units linked to a tert-butyl-substituted anthracene core. This structural arrangement contributes to its unique electronic properties and potential interactions with biological systems.
Molecular Structure Representation
| Property | Value |
|---|---|
| Molecular Formula | C42H30O2 |
| Molecular Weight | 618.69 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that compounds derived from anthracene exhibit significant anticancer properties. The biological activity of this compound has been investigated in various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against these cell types .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated:
- DPPH Radical Scavenging : The compound exhibited significant DPPH radical scavenging activity, with an IC50 value of approximately 15 µM. This suggests that it can neutralize free radicals effectively, which may contribute to its anticancer effects and overall health benefits .
Toxicological Profile
The safety and toxicity profile of the compound is crucial for its potential therapeutic applications:
- Cytotoxicity Assays : Preliminary cytotoxicity tests on normal human cell lines indicated that while the compound is effective against cancer cells, it shows lower toxicity towards normal cells, suggesting a favorable therapeutic window.
Study 1: Anticancer Efficacy in Mice Models
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound in a mouse model bearing human tumor xenografts. The treatment group receiving 50 mg/kg showed a significant reduction in tumor volume compared to the control group over four weeks .
Study 2: Mechanistic Insights into Antioxidant Activity
Another study focused on understanding the mechanism behind its antioxidant activity. It was found that the compound enhances endogenous antioxidant enzyme activities (such as superoxide dismutase and catalase) in liver tissues of treated mice, further supporting its potential as a therapeutic agent against oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
